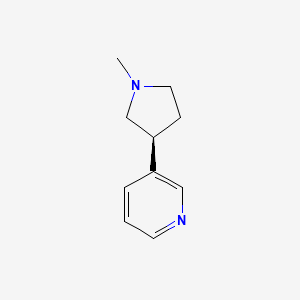
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine is a chiral compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine moiety. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis and other side reactions.
Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and other reaction parameters.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated systems for purification and separation are used to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include:
N-Oxides: From oxidation reactions.
Piperidine Derivatives: From reduction reactions.
Substituted Pyridines: From substitution reactions.
Applications De Recherche Scientifique
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-Methylpyrrolidin-3-yl)pyridine: The enantiomer of the compound with different stereochemistry.
3-(1-Methylpyrrolidin-3-yl)pyridine: The racemic mixture containing both (S)- and ®-enantiomers.
N-Methylpyrrolidine: A simpler analog without the pyridine ring.
Uniqueness
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and racemic mixture
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-[(3S)-1-methylpyrrolidin-3-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |
Clé InChI |
UEIZUEWXLJOVLD-SNVBAGLBSA-N |
SMILES isomérique |
CN1CC[C@H](C1)C2=CN=CC=C2 |
SMILES canonique |
CN1CCC(C1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


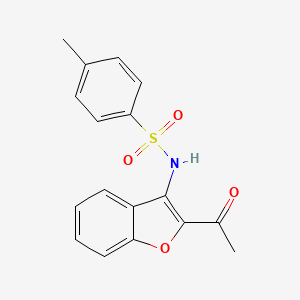
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
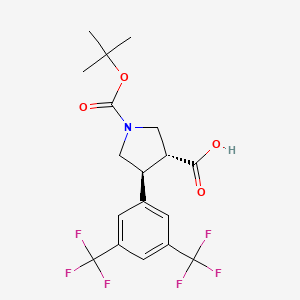
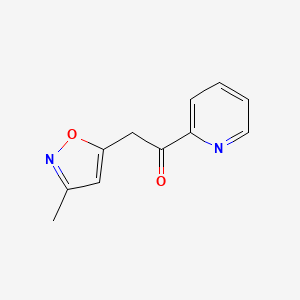
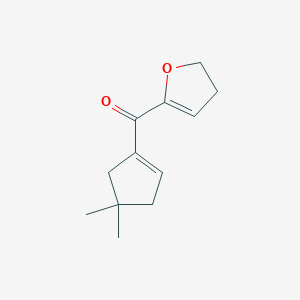

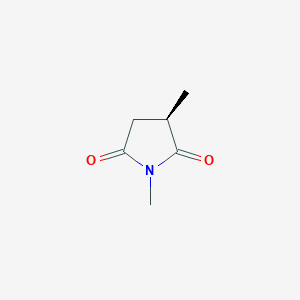
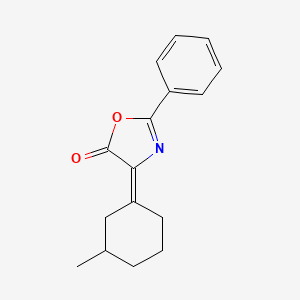
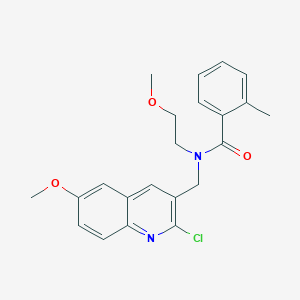


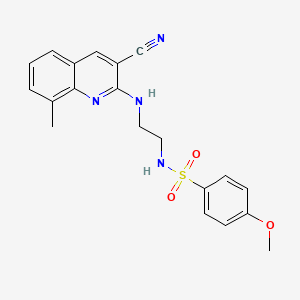
![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)
